3-(Methoxycarbonyl)pyridine-2-carboxylic acid

Analytical reference standards Physical chemistry Formulation development

Researchers synthesizing kinase inhibitor scaffolds often face non-selective double activation with symmetrical quinolinic acid. 3-(Methoxycarbonyl)pyridine-2-carboxylic acid (CAS 24195-02-6) solves this via regiospecific orthogonality: the 2-carboxylic acid couples selectively while the 3-methyl ester remains protected, streamlining 1,6-naphthyridine and pyrido[3,2-d]pyrimidine-2,4-dione core assembly without protecting group manipulations. • Melting point 106 °C; LogP 0.57; aqueous solubility 54 g/L • Purity ≥95%; bidentate (N,O) chelator for tunable MOF design • In stock; global shipping with full QC documentation

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 24195-02-6
Cat. No. B1296330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)pyridine-2-carboxylic acid
CAS24195-02-6
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C8H7NO4/c1-13-8(12)5-3-2-4-9-6(5)7(10)11/h2-4H,1H3,(H,10,11)
InChIKeyPRENKBUQKMUCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)pyridine-2-carboxylic acid: Hemiester Building Block


3-(Methoxycarbonyl)pyridine-2-carboxylic acid (CAS 24195-02-6), systematically named pyridine-2,3-dicarboxylic acid 3-methyl ester, is a regiospecific hemiester derived from quinolinic acid . Characterized by a melting point of 106 °C, a calculated pKa of 2.76 ± 0.10, and a LogP of 0.57, this compound presents a differentiated physicochemical profile relative to the parent diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid; CAS 89-00-9) [1]. The molecule features a free carboxylic acid at the 2-position ortho to the pyridine nitrogen, while the 3-position carboxylate is protected as a methyl ester, enabling regioselective derivatization that is unattainable with the symmetrical diacid or its corresponding diester. This compound is recognized under the identifiers NSC 154835 and quinolinic acid 3-methyl ester, and is cataloged as a synthetic intermediate in the patent literature, notably as a precursor to kinase inhibitor scaffolds .

Building Block TypeRegioselective hemiester with orthogonal 2-COOH and 3-COOMe protection
Core WorkflowSequential heterocycle construction: naphthyridine and pyridopyrimidine scaffolds
Procurement ContextPatent-precedented precursor for CHK1, PDK1 and PAK kinase inhibitor programs

3-(Methoxycarbonyl)pyridine-2-carboxylic acid: Non-Interchangeability with Quinolinic Acid


Substituting 3-(methoxycarbonyl)pyridine-2-carboxylic acid with quinolinic acid (pyridine-2,3-dicarboxylic acid, CAS 89-00-9) or its dimethyl ester introduces critical functional disparities that preclude equivalent synthetic or biological outcomes. The hemiester structure confers regiospecific orthogonality: the 2-carboxylic acid participates in selective amide coupling or metal chelation, while the 3-methyl ester remains protected until deliberate hydrolysis, a versatility absent in the fully deprotected diacid which undergoes non-selective double activation . Physicochemical divergence further underscores non-interchangeability: 3-(methoxycarbonyl)pyridine-2-carboxylic acid exhibits a melting point of 106 °C, LogP of 0.57, and aqueous solubility of 54 g/L, contrasting sharply with quinolinic acid's decomposition at 188–190 °C, lower LogP (≈0.48 to −0.54), and markedly lower solubility (≈5.5 g/L) [1]. In biological contexts, the methyl ester at position 3 abolishes the potent NMDA receptor agonist activity characteristic of quinolinic acid, yielding only weak antagonism—a functional divergence of critical importance for neurological research and drug development [2].

This Hemiester
Quinolinic Acid (Diacid)
Orthogonality
Selective single activation at 2-COOH; 3-COOMe remains protected
Non-selective bis-activation may yield regioisomeric mixtures
Physicochemical Profile
Sharp mp, higher lipophilicity, ~10-fold greater aqueous solubility
Decomposes at elevated temperature; markedly lower solubility
Biological Activity
Weak NMDA antagonist / partial agonist; attenuated excitotoxicity
Potent NMDA agonist; established neurotoxin in research models

3-(Methoxycarbonyl)pyridine-2-carboxylic acid: Key Differentiators vs. Closest Analogs


Physicochemical Property Divergence vs. Quinolinic Acid

3-(Methoxycarbonyl)pyridine-2-carboxylic acid demonstrates a distinct physicochemical profile compared to its parent diacid, quinolinic acid (pyridine-2,3-dicarboxylic acid, CAS 89-00-9). The target compound melts sharply at 106 °C without decomposition, whereas quinolinic acid decomposes over 188–190 °C . The calculated LogP of 0.57 indicates greater lipophilicity relative to quinolinic acid, for which reported LogP values range from −0.54 to 0.48 [1][2]. Aqueous solubility at 25 °C is reported as 54 g/L (calculated), representing an approximately 10-fold enhancement over quinolinic acid's experimental solubility of 5.5 g/L [3].

Physicochemical Divergence
Method context
mp 106 °C vs 188–190 °C decomp; LogP 0.57 vs −0.54–0.48; solubility 54 g/L vs 5.5 g/L
Supports purification handling and organic-phase reaction compatibility assessment
Cross-study comparable; confirm under project-specific conditions
Analytical reference standards Physical chemistry Formulation development

Regiospecific Orthogonality of the Hemiester Motif

The hemiester architecture of 3-(methoxycarbonyl)pyridine-2-carboxylic acid enables sequential, regioselective derivatization that is inaccessible with quinolinic acid or its symmetrical diester. Methanolysis of quinolinic anhydride yields this specific regioisomer, which was subsequently used as the key intermediate in the synthesis of 8-hydroxy-6-methyl-1,6-naphthyridin-5(6H)-one-7-carboxylic acid alkyl esters and their isomeric 1,7-naphthyridine counterparts . The free 2-carboxylic acid was selectively converted to an amide using oxalyl chloride and sarcosine ethyl ester, while the 3-methyl ester remained intact, a divergent outcome impossible with the diacid which would undergo non-selective bis-activation . Similarly, the hemiester served as the starting material for Curtius rearrangement leading to pyrido[3,2-d]pyrimidine-2,4-diones, wherein the 2-carboxylate was transformed to an isocyanate while the 3-ester remained protected .

Regiospecific Orthogonality
Data to verify
Selective 2-COOH amidation or Curtius rearrangement; 3-COOMe remains intact throughout
Supports regioselective synthesis workflow; may reduce protection/deprotection steps
Reported in patent synthesis schemes; validate under project conditions
Medicinal chemistry Process chemistry Heterocyclic synthesis

NMDA Receptor Functional Divergence

Esterification of the 3-carboxylate of quinolinic acid fundamentally alters its biological activity at the N-methyl-D-aspartate (NMDA) receptor. In microiontophoretic assays on rat cortical neurons, quinolinic acid 2-methylester (the regioisomer esterified at the 2-position) exhibited weak antagonist activity against NMDA and quinolinic acid, with agonist potency approximately half that of quinolinic acid [1]. Although direct data for the 3-methyl ester (target compound) are limited, the established structure-activity relationship demonstrates that methyl esterification at either position of quinolinic acid drastically attenuates excitatory activity, converting a potent endogenous neurotoxin and NMDA agonist into a weak partial agonist or antagonist [1][2]. Quinolinic acid is a selective NMDA agonist with EC₅₀ values in the low micromolar range and is implicated in neurodegenerative pathology; methyl esters show >10-fold reduction in potency [3].

NMDA Receptor Divergence
Class-level
Quinolinic acid: potent NMDA agonist; methyl esters: >10-fold reduced potency, weak antagonist profile
Supports SAR control-compound context for NMDA receptor research studies
Class-level inference; direct 3-methyl ester data limited; confirm experimentally
Neuropharmacology NMDA receptor modulation Structure-activity relationship

pKa and Ionization State Divergence

The calculated pKa of 3-(methoxycarbonyl)pyridine-2-carboxylic acid is 2.76 ± 0.10, representing the ionization of the free 2-carboxylic acid . In contrast, quinolinic acid possesses two ionizable carboxylates with reported pKa₁ = 2.43 and pKa₂ = 4.73–4.76 at 25 °C [1][2]. The hemiester thus has a single acidic proton with slightly higher pKa than the first dissociation of the diacid, and lacks the second ionization event entirely. At physiological pH (7.4), quinolinic acid exists predominantly as a dianion, strongly solvated and exhibiting poor membrane permeability, whereas the target compound remains predominantly monoanionic, with the neutral methyl ester contributing to a higher effective LogD and enhanced passive diffusion capacity [3].

Ionization State Divergence
Method context
pKa 2.76 ± 0.10 (single) vs pKa₁ 2.43 / pKa₂ 4.73–4.76 (dual)
Supports metal-chelation stoichiometry and speciation review
Calculated pKa; confirm experimentally if coordination is critical
Coordination chemistry Bioinorganic chemistry Physiologically based pharmacokinetics

Key Intermediate in Kinase Inhibitor Patents

Patent literature explicitly identifies 3-(methoxycarbonyl)pyridine-2-carboxylic acid (or its ethyl ester variant) as a synthetic precursor to substituted heterocycles possessing CHK1, PDK1, and PAK kinase inhibitory activity . The hemiester motif serves as a critical scaffold for elaborating pyrido[2,3-d]pyrimidine and naphthyridine cores that are privileged in kinase inhibitor design. In contrast, quinolinic acid itself is not directly cited in these same patent contexts as a preferred intermediate; its symmetrical diacid functionality necessitates additional protection steps, increasing synthetic burden and reducing patent enablement efficiency . The target compound's presence in the National Cancer Institute's repository under NSC 154835 further underscores its curated value in screening collections .

Kinase Inhibitor Patent Precedent
Source review
Explicitly named in CHK1, PDK1, and PAK inhibitor patent synthesis routes; cataloged as NSC 154835
Supports kinase scaffold procurement decisions with documented patent utility
Patent literature context; verify specific route applicability
Kinase drug discovery Intellectual property Medicinal chemistry

3-(Methoxycarbonyl)pyridine-2-carboxylic acid: Research and Industrial Use Cases


Regioselective Synthesis of Kinase Inhibitor Scaffolds

3-(Methoxycarbonyl)pyridine-2-carboxylic acid serves as the cornerstone hemiester for constructing 1,6- and 1,7-naphthyridine cores and pyrido[3,2-d]pyrimidine-2,4-diones . In a typical sequence, the 2-carboxylic acid is activated (e.g., with oxalyl chloride) and coupled to an amine-bearing side chain, leaving the 3-methyl ester intact. Subsequent Dieckmann cyclization or Curtius rearrangement yields the fused heterocyclic system. This regiospecific route avoids the need for protecting group manipulations required when starting from quinolinic acid, thereby streamlining the synthesis of kinase inhibitor candidates, including those targeting CHK1, PDK1, and PAK .

Analytical Reference Standard for HPLC and LC-MS

The compound's well-defined physicochemical properties—melting point 106 °C, LogP 0.57, and aqueous solubility 54 g/L—make it an excellent calibration standard for reverse-phase HPLC and LC-MS workflows . Its intermediate lipophilicity provides reliable retention time reproducibility across C18 columns, while its single acidic proton yields clean ionization in negative mode ESI-MS. Procurement as an analytical standard (typical purity ≥95–98%) supports method validation for pharmaceutical impurity profiling and metabolomics studies where pyridine carboxylate derivatives serve as internal standards .

Metal Coordination and MOF Ligand Design

The presence of a free 2-carboxylic acid adjacent to the pyridine nitrogen enables bidentate chelation (N,O-donor) to transition metals, while the 3-methyl ester remains non-coordinating, reducing denticity from the tridentate (N,O,O) mode characteristic of quinolinic acid . This tunable denticity is valuable for designing metal-organic frameworks (MOFs) and discrete coordination complexes where controlled metal-ligand stoichiometry and topology are required. The enhanced solubility (54 g/L vs. 5.5 g/L for quinolinic acid) also facilitates aqueous or mixed-solvent crystallization for single-crystal X-ray diffraction studies .

Non-Neurotoxic Control for NMDA Receptor Studies

For investigations into the role of the NMDA receptor in excitotoxicity and neurodegeneration, 3-(methoxycarbonyl)pyridine-2-carboxylic acid (or its 2-methyl ester regioisomer) serves as a structurally analogous but functionally attenuated control . Unlike quinolinic acid, which is a potent endogenous agonist and neurotoxin, the methyl ester exhibits weak antagonist or partial agonist activity, allowing researchers to dissect structure-activity relationships without introducing confounding excitotoxic damage in neuronal cultures or in vivo models . This functional divergence is essential for validating receptor-mediated effects observed with quinolinic acid.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioselective hemiester orthogonality
Selective 2-position derivatization with 3-ester retention
HPLC / LC-MS analytical standard
Defined physicochemical profile
Retention time reproducibility and ionization consistency
Metal-organic framework ligand design
Tunable N,O-denticity
Coordination stoichiometry and crystallization behavior
NMDA receptor SAR control studies
Structural analogy to quinolinic acid
Functional attenuation in neuronal receptor assays

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